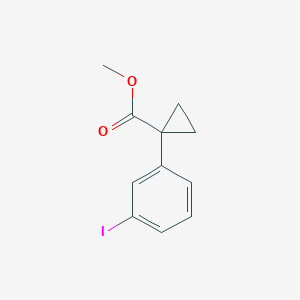

Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate

Descripción

Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H11IO2. It is a cyclopropane derivative, characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a cyclopropane ring through a carboxylate group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Propiedades

Fórmula molecular |

C11H11IO2 |

|---|---|

Peso molecular |

302.11 g/mol |

Nombre IUPAC |

methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C11H11IO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 |

Clave InChI |

BFDIXXQMORRULH-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1(CC1)C2=CC(=CC=C2)I |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-iodophenylacetic acid with diazomethane to form the cyclopropane ring. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Formation of various substituted cyclopropane derivatives.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Coupling: Formation of biaryl or alkyl-aryl compounds.

Aplicaciones Científicas De Investigación

Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of complex organic molecules and materials.

Mecanismo De Acción

The mechanism of action of Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate involves its interaction with various molecular targets. The iodine atom and the cyclopropane ring confer unique reactivity, allowing the compound to participate in diverse chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interacting molecules.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 1-(4-iodophenyl)cyclopropane-1-carboxylate

- Methyl 1-(2-iodophenyl)cyclopropane-1-carboxylate

- Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate

Uniqueness

Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Actividad Biológica

Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate features a cyclopropane ring, an iodophenyl group, and an ester functional group. The presence of iodine in the structure is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate is largely attributed to its ability to interact with various molecular targets within biological systems. The iodophenyl group can facilitate binding to target proteins or enzymes, while the cyclopropane structure may enhance its stability and bioavailability.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial properties. Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate has been investigated for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have reported on the anticancer potential of cyclopropane derivatives. For instance, compounds containing cyclopropane rings have shown activity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and HeLa (cervical cancer). Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate may exhibit similar properties, potentially leading to apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation or modulation of signaling pathways.

Case Studies

- Anticancer Efficacy : In a study examining the cytotoxic effects of related cyclopropane derivatives, compounds demonstrated IC50 values ranging from 6.1 µM to 12.8 µM against various cancer cell lines. These findings suggest that methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate could possess comparable efficacy in inhibiting tumor growth .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of cyclopropane derivatives found that certain compounds effectively inhibited the growth of multidrug-resistant bacteria. The potential application as an antibiotic adjuvant was noted, supporting further exploration into methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate's capacity to enhance antibiotic efficacy .

Research Findings Summary Table

Q & A

Q. Basic

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:1 to 4:1) to separate iodinated byproducts.

- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

- HPLC : Reverse-phase C18 columns (MeCN/H2O mobile phase) resolve polar impurities, with retention time ~1.09 min for the target compound .

How can isotopic labeling (e.g., deuterium) elucidate reaction mechanisms in cyclopropane ring-opening studies?

Advanced

Deuterium labeling at strategic positions (e.g., cyclopropane methyl groups) tracks kinetic isotope effects (KIEs) in ring-opening reactions. For example:

- Synthesize methyl 1-(3-iodophenyl-d4)cyclopropane-1-carboxylate via deuterated precursors .

- Monitor deuterium distribution in products using HRMS and 2H NMR.

- KIE values >1 indicate rate-limiting steps involving C–H bond cleavage .

What role does the iodine substituent play in cross-coupling reactions of this compound?

Advanced

The 3-iodophenyl group acts as a versatile handle for Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Catalyst Selection : Pd(PPh3)4 or CuI/1,10-phenanthroline for aryl-aryl bond formation.

- Solvent Effects : DMF or THF enhances solubility of iodinated intermediates.

- Side Reactions : Competing proto-deiodination is minimized using arylboronic acids with electron-withdrawing groups .

How are computational methods used to predict cyclopropane ring strain and reactivity?

Q. Advanced

- Molecular Mechanics : MMFF94 force field calculates strain energy (~27 kcal/mol for cyclopropane).

- DFT Studies : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- MD Simulations : Simulate thermal stability (e.g., 298–500 K) to evaluate ring-opening thresholds .

What analytical techniques confirm the absence of ring-opened degradation products?

Q. Basic

- TLC : Monitor reaction progress using UV-active spots (Rf ~0.4 in hexane:EtOAc 6:1).

- GC-MS : Detect low-molecular-weight degradation products (e.g., methyl acrylate derivatives).

- IR Spectroscopy : Absence of C=O stretches >1700 cm⁻¹ confirms intact ester groups .

How do steric and electronic effects of the 3-iodo group influence biological activity in related compounds?

Advanced

In prostaglandin D2 receptor antagonists, the 3-iodo substituent enhances binding affinity by:

- Steric Effects : Filling hydrophobic pockets in the receptor.

- Electronic Effects : Polarizability of iodine strengthens halogen bonding with Thr206 residues.

Comparative studies with fluoro or nitro analogs show 5–10x higher IC50 values for iodinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.